trifluoromethanesulfonic acid;ytterbium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

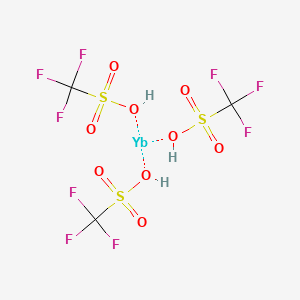

Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions . The reaction typically proceeds as follows:

Yb2O3+6CF3SO3H→2(CF3SO3)3Yb+3H2O

Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Ytterbium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the notable reactions include:

Substitution Reactions: It catalyzes nucleophilic substitution reactions, such as the tosylation of alcohols with toluenesulfonic acid anhydride to yield alkyl tosylates.

Aldol Reactions: It is used in aldol reactions between ketones and aldehydes to form β-keto enol ethers.

Diels-Alder Reactions: It catalyzes stereoselective intramolecular Diels-Alder reactions, such as the synthesis of deoxypenostatin A.

Common reagents used in these reactions include toluenesulfonic acid anhydride, ketones, aldehydes, and dienes. The major products formed depend on the specific reaction but often include substituted β-lactams, β-keto enol ethers, and complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Catalysis

Ytterbium(III) trifluoromethanesulfonate hydrate is primarily utilized as a Lewis acid catalyst in organic synthesis. It facilitates various reactions, including:

- Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds. A study demonstrated that Ytterbium(III) trifluoromethanesulfonate catalyzes the acylation of 1-methylpyrrole effectively in ionic liquids .

- Synthesis of β-Lactams: The compound is instrumental in synthesizing β-lactams, which are crucial in antibiotic development .

- One-Pot Reactions: It enables one-pot syntheses of complex organic molecules, streamlining the process and improving yields .

2. Optical Materials

The compound is significant in developing advanced optical materials, particularly for solid-state lasers. Its unique properties enhance laser performance, making it valuable in photonics applications .

3. Medical Imaging

Ytterbium(III) trifluoromethanesulfonate hydrate is used in medical imaging technologies, particularly as a contrast agent in MRI. Its ability to improve image clarity and detail is vital for diagnostic purposes .

4. Nanotechnology

In nanotechnology, this compound plays a role in synthesizing nanomaterials. These materials are essential for drug delivery systems and sensors due to their unique properties and functionalities .

5. Electronics

The compound contributes to producing high-performance electronic components. Its application aids the miniaturization and efficiency of devices, critical in modern electronics .

Case Study 1: Catalytic Activity in Organic Synthesis

A study conducted by Sibi et al. demonstrated the effectiveness of Ytterbium(III) trifluoromethanesulfonate hydrate as a catalyst for synthesizing CO-releasing molecules with targeting galactose receptors. The results indicated significant improvements in yield and reaction times compared to traditional methods .

Case Study 2: Optical Applications

Research on solid-state lasers incorporating Ytterbium(III) trifluoromethanesulfonate hydrate showed enhanced efficiency and output power. The findings suggest that incorporating this compound can lead to advancements in laser technology, impacting various fields such as telecommunications and medical therapies .

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used as a Lewis acid catalyst for organic reactions | High efficiency and selectivity |

| Optical Materials | Enhances performance in solid-state lasers | Improved laser output |

| Medical Imaging | Acts as a contrast agent for MRI | Better image clarity |

| Nanotechnology | Aids in synthesizing nanomaterials | Essential for drug delivery systems |

| Electronics | Contributes to high-performance electronic components | Miniaturization and efficiency |

Table 2: Key Reactions Involving Ytterbium(III) Trifluoromethanesulfonate Hydrate

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Friedel-Crafts Acylation | 1-Methylpyrrole + Acyl Chloride | Acylated Product | Ionic Liquid |

| β-Lactam Synthesis | Various Amines + Isocyanates | β-Lactams | Mild Conditions |

| One-Pot Synthesis | Various Reactants | Complex Organic Molecules | Controlled Atmosphere |

Wirkmechanismus

The mechanism by which ytterbium(III) trifluoromethanesulfonate exerts its effects is primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating the formation of reactive intermediates and stabilizing transition states in various chemical reactions . This coordination enhances the reactivity of substrates, leading to efficient and selective transformations.

Vergleich Mit ähnlichen Verbindungen

Ytterbium(III) trifluoromethanesulfonate is unique among Lewis acid catalysts due to its high water tolerance and strong catalytic activity. Similar compounds include:

Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity profiles.

Scandium(III) triflate: Known for its use in similar catalytic reactions but with distinct selectivity and efficiency.

Erbium(III) trifluoromethanesulfonate: Used in organic synthesis with comparable catalytic properties.

These compounds share the trifluoromethanesulfonate anion but differ in their metal centers, leading to variations in their catalytic behavior and applications .

Eigenschaften

Molekularformel |

C3H3F9O9S3Yb |

|---|---|

Molekulargewicht |

623.3 g/mol |

IUPAC-Name |

trifluoromethanesulfonic acid;ytterbium |

InChI |

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |

InChI-Schlüssel |

HLRHYHUGSPVOED-UHFFFAOYSA-N |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.